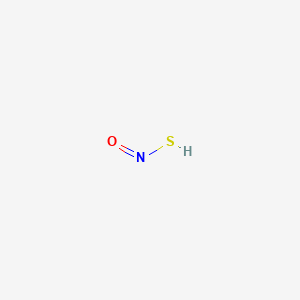

Thionitrous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

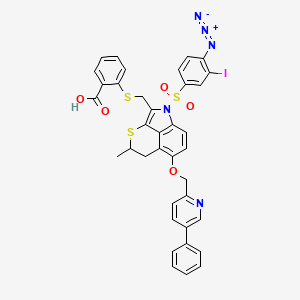

Thionitrous acid is a nitroso compound that is hydrogen sulfide in which one of the hydrogens is replaced by a nitroso group. It has a role as a signalling molecule. It is a nitroso compound, a hydracid and an inorganic molecular entity.

A group of organic sulfur-containing nitrites, alkyl thionitrites. S-Nitrosothiols include compounds such as S-NITROSO-N-ACETYLPENICILLAMINE and S-NITROSOGLUTATHIONE.

Aplicaciones Científicas De Investigación

Linking Biochemistries of NO and H2S

Thionitrous acid (HSNO) has been identified as a key intermediate in biological signaling pathways, linking the biochemistries of nitric oxide (NO) and hydrogen sulfide (H2S). This connection is crucial for understanding various physiological processes and signaling mechanisms. HSNO is spontaneously formed under certain conditions, linking NO and H2S biochemistries and potentially playing a significant role in vivo. The structural and reactivity investigations of HSNO help in understanding its physiological chemistry and propensity for S-N bond cleavage in biological systems (Nava et al., 2016).

Fluorescent Probes for HSNO Detection

The development of fluorescent probes for the detection of HSNO in biological systems has been a significant advancement. These probes, such as TAP-1, have shown high selectivity and sensitivity to HSNO in aqueous media and cells. This development provides a valuable tool for understanding the functions of HSNO in biology, highlighting its emerging role as a potential key intermediate in cellular redox regulation (Chen et al., 2019).

Interaction with Sulfhydryls and Cytotoxic Potential

Peroxynitrite anion (ONOO-) can react with sulfhydryls, leading to potential cytotoxic effects. This interaction is significant in biological systems where superoxide and nitric oxide generate peroxynitrite anion, which in turn reacts with thiol groups. This process may exert cytotoxic effects by oxidizing tissue sulfhydryls, with thionitrous acid being a less effective thiol-oxidizing agent than its anion (Radi et al., 1991).

Potential Biological Relevance of HSNO Isomers

Computational investigations have explored possible isomerization reactions of HSNO under physiological conditions. These studies suggest that the formation of HSNO in biological environments can lead to various derivative species with potentially biologically relevant activity. The exploration of HSNO isomers, such as HONS and SN(H)O, contributes to understanding the complex biochemistry of gasotransmitters like nitric oxide and hydrogen sulfide (Ivanova et al., 2014).

Propiedades

Número CAS |

29335-37-3 |

|---|---|

Nombre del producto |

Thionitrous acid |

Fórmula molecular |

HNOS |

Peso molecular |

63.08 g/mol |

Nombre IUPAC |

thionitrous S-acid |

InChI |

InChI=1S/HNOS/c2-1-3/h(H,2,3) |

Clave InChI |

ICRHORQIUXBEPA-UHFFFAOYSA-N |

SMILES |

N(=O)S |

SMILES canónico |

N(=O)S |

Otros números CAS |

29335-37-3 |

Sinónimos |

S-Nitrosothiol S-Nitrosothiols |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)